molecular formula C10H17NO B13287170 2-[(Dimethylamino)methylidene]cycloheptan-1-one

2-[(Dimethylamino)methylidene]cycloheptan-1-one

Cat. No.: B13287170
M. Wt: 167.25 g/mol
InChI Key: QEFBVPUSEYVJMG-HJWRWDBZSA-N
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Description

2-[(Dimethylamino)methylidene]cycloheptan-1-one is a cycloheptanone derivative featuring a dimethylamino methylidene substituent at the 2-position.

Properties

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

(2Z)-2-(dimethylaminomethylidene)cycloheptan-1-one

InChI

InChI=1S/C10H17NO/c1-11(2)8-9-6-4-3-5-7-10(9)12/h8H,3-7H2,1-2H3/b9-8-

InChI Key

QEFBVPUSEYVJMG-HJWRWDBZSA-N

Isomeric SMILES

CN(C)/C=C\1/CCCCCC1=O

Canonical SMILES

CN(C)C=C1CCCCCC1=O

Origin of Product

United States

Preparation Methods

Mannich Reaction-Based Synthesis

Overview:
The Mannich reaction remains the predominant approach for synthesizing 2-[(Dimethylamino)methylidene]cycloheptan-1-one, involving the condensation of cycloheptanone with formaldehyde and dimethylamine derivatives. This multistep process facilitates the formation of the imine linkage characteristic of the target compound.

Procedure Details:

  • Reactants: Cycloheptanone, formaldehyde (or paraformaldehyde), and dimethylamine hydrochloride or free base.
  • Reaction Conditions:
    • The reaction mixture typically involves dissolving cycloheptanone in an appropriate solvent such as acetonitrile or ethanol.
    • Formaldehyde is added in excess or stoichiometric amounts, often preheated to 80°C to facilitate initial mixing.
    • Dimethylamine hydrochloride or free base is introduced, with the mixture refluxed for 5 to 27 hours, monitored via thin-layer chromatography (TLC).
    • Acidic or basic conditions may be employed to optimize the formation of the imine intermediate.
  • Purification:
    • Post-reaction, the mixture is subjected to vacuum distillation to remove residual solvents and unreacted materials.
    • The crude product is purified via recrystallization from solvents such as ethyl acetate-hexane or through column chromatography on silica gel, yielding the target compound with yields ranging from approximately 44% to 84%.
  • Outcome:
    • The process yields the desired this compound as crystalline solids, with melting points typically between 58°C and 184°C, depending on the specific derivative.

Alkylation and Mannich Reaction Variants

Overview:
Alternative routes involve initial alkylation of cyclohexanone or cycloheptanone derivatives, followed by Mannich reactions to introduce the dimethylamino methylidene group.

Procedure Details:

  • Preparation of Alkylated Ketones:
    • Cyclohexanone or cycloheptanone is reacted with alkyl halides (e.g., isobutyl bromide) under basic conditions using sodium hydride or potassium tert-butoxide in solvents like tetrahydrofuran (THF).
    • The alkylation step yields substituted ketones with extended alkyl chains, which can then undergo Mannich reactions.
  • Subsequent Mannich Reaction:
    • The alkylated ketone reacts with formaldehyde and dimethylamine hydrochloride under reflux, as described previously.
    • This approach allows for the synthesis of derivatives with varied alkyl groups, enhancing the compound's chemical diversity.

Purification Techniques and Yield Optimization

Purification Methods:

  • Vacuum Distillation:
    • Effective for removing residual solvents, unreacted starting materials, and impurities.
  • Recrystallization:
    • Using solvents such as ethyl acetate, hexane, or chloroform-methanol mixtures to obtain pure crystalline products.
  • Column Chromatography:
    • Employed for derivatives with complex mixtures, utilizing silica gel and solvent systems like chloroform/methanol or chloroform/ethanol.

Yield Data:

Method Yield (%) Melting Point (°C) Notes
Mannich reaction with cycloheptanone 44-84 58-184 Purification via recrystallization or chromatography
Alkylation + Mannich Variable Not specified Dependent on alkyl halide used

Additional Considerations

  • Reaction Monitoring:
    TLC and NMR spectroscopy are routinely employed to confirm the formation of the imine and to monitor reaction progress.
  • Reaction Conditions:
    Elevated temperatures (80°C to reflux) and inert atmospheres are common to prevent oxidation or side reactions.
  • Scalability:
    Protocols have been adapted for gram-scale synthesis, demonstrating potential for industrial application, especially with continuous flow techniques.

Summary of Key Research Outcomes

Study Main Findings Significance
Orient Journal of Chemistry Demonstrated effective synthesis of di-Mannich bases with high yields and purity Validates Mannich reaction as primary method
Patent US5877351A Detailed process for Mannich base formation, purification, and salt conversion Provides industrial-scale synthesis insights
Recent literature on alkylation Showed alkylation as a precursor step to diversify derivatives Enhances synthetic flexibility

Chemical Reactions Analysis

Types of Reactions

2-[(Dimethylamino)methylidene]cycloheptan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .

Scientific Research Applications

2-[(Dimethylamino)methylidene]cycloheptan-1-one is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-[(Dimethylamino)methylidene]cycloheptan-1-one involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Structural and Electronic Effects

The dimethylamino methylidene group distinguishes the target compound from other cycloheptanone derivatives. Key comparisons include:

  • 2-Ethylcycloheptan-1-one (CAS 3183-41-3): The ethyl substituent is a simple alkyl group, imparting steric bulk without significant electronic effects. This contrasts with the electron-donating dimethylamino methylidene group, which may activate the ketone for reactions such as Michael additions or enolate formation .
  • 2-[2-(4-Methoxyphenyl)-2-oxoethyl]cycloheptan-1-one (CAS 62368-88-1) :
    The methoxyphenyl-oxoethyl substituent introduces aromaticity and π-conjugation, likely increasing stability and altering solubility compared to the target compound. The methoxy group’s electron-donating nature may further modulate reactivity .

  • Compound 12 (): This nucleoside analog incorporates a dimethylamino methylideneamino group within a complex heterocyclic framework. Its synthesis in anhydrous DMF highlights the importance of aprotic solvents for stabilizing reactive intermediates, a consideration that may extend to the target compound .

Physical and Chemical Properties

A comparative analysis of molecular parameters is provided below:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications
2-[(Dimethylamino)methylidene]cycloheptan-1-one Dimethylamino methylidene C₁₀H₁₇NO* 167.25* High polarity, potential catalyst or intermediate
2-Ethylcycloheptan-1-one Ethyl C₉H₁₆O 140.22 Low reactivity; used in fragrance synthesis
2-[2-(4-Methoxyphenyl)-2-oxoethyl]cycloheptan-1-one Methoxyphenyl-oxoethyl C₁₆H₁₈O₃ 258.31 Enhanced stability, pharmaceutical applications
Compound 12 Heterocyclic enamine C₁₄H₁₉N₄O₃S 323.12 Nucleoside analog; antiviral research

*Calculated based on structural inference.

Biological Activity

2-[(Dimethylamino)methylidene]cycloheptan-1-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its biological activity, focusing on mechanisms of action, therapeutic potential, and comparative studies.

This compound belongs to a class of compounds known as cycloalkanones. Its structure features a cycloheptanone core with a dimethylaminomethylidene substituent, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The dimethylamino group is believed to facilitate hydrogen bonding and electrostatic interactions, potentially leading to enzyme inhibition or receptor modulation.

Anti-inflammatory Activity

Research has indicated that compounds similar to this compound possess anti-inflammatory properties. For example, a Mannich base derivative demonstrated potent anti-inflammatory activity comparable to diclofenac sodium, suggesting that structural modifications can enhance therapeutic effects . Further investigation into the anti-inflammatory mechanisms of this compound is warranted.

Enzyme Inhibition

The compound has been explored for its effects on various enzymes. For instance, it has been noted for potential enzyme inhibition properties which could be beneficial in treating conditions where enzyme overactivity is a factor.

Comparative Studies

A comparative analysis of various derivatives of cycloalkanones indicates that modifications to the dimethylamino group can significantly alter biological activity. The following table summarizes findings from recent studies on related compounds:

Compound NameIC50 (µM)Biological Activity
Di-Mannich base of cyclovalone (2a)39.0Antioxidant
Compound 2d (dimethylaminomethylidene derivative)57.29Anti-inflammatory
Quercetin27.28Antioxidant
Curcumin26.45Antioxidant

Case Studies

In a notable study focusing on Mannich bases, researchers synthesized various derivatives and assessed their biological activity. The compound containing the dimethylaminomethyl group exhibited promising anti-inflammatory effects and moderate antioxidant activity . These findings highlight the importance of structural components in determining biological efficacy.

Q & A

Q. How is the biological activity mechanism of this compound investigated in pharmacological studies?

  • Methodological Answer : In vitro assays (e.g., antimicrobial disk diffusion, MTT for cytotoxicity) screen activity. Molecular docking (AutoDock Vina) predicts binding affinities to target proteins (e.g., kinases). Mechanistic studies use Western blotting to assess protein expression changes post-treatment .

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